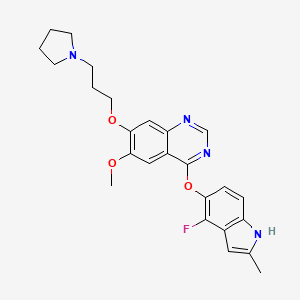
西地尼布
概述
描述
它正在由阿斯利康开发,作为一种潜在的口服抗癌化疗药物 . 西地尼布是一种小分子,化学式为C25H27FN4O3,摩尔质量为450.514 g/mol . 它旨在抑制肿瘤生长和扩散所需的新血管生成。
科学研究应用
西地尼布在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 西地尼布用作血管内皮生长因子受体抑制和相关生化途径研究的模型化合物。
生物学: 它用于血管生成的研究,血管生成是新血管从现有血管中形成的过程,在正常发育和疾病状态中都至关重要。
生化分析
Biochemical Properties
Cediranib plays a significant role in biochemical reactions by inhibiting VEGF receptor tyrosine kinases. It interacts with VEGF receptors 1, 2, and 3, blocking their activity and thereby preventing the downstream signaling that promotes angiogenesis . Cediranib binds to the ATP-binding site of these receptors, inhibiting their kinase activity and subsequent phosphorylation of downstream targets . This interaction is highly specific and potent, with an IC50 value of less than 1 nmol/L .
Cellular Effects
Cediranib exerts profound effects on various cell types, particularly endothelial cells, which are crucial for blood vessel formation. By inhibiting VEGF receptors, Cediranib disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival . This leads to reduced angiogenesis and, consequently, decreased tumor growth and metastasis . Additionally, Cediranib has been shown to enhance the efficacy of other anti-cancer treatments by starving tumor cells of nutrients and oxygen .
Molecular Mechanism
At the molecular level, Cediranib inhibits the kinase activity of VEGF receptors by binding to their ATP-binding sites . This prevents the receptors from phosphorylating downstream signaling molecules, such as phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are essential for cell survival and proliferation . By blocking these pathways, Cediranib induces apoptosis in endothelial cells and inhibits tumor angiogenesis . Furthermore, Cediranib has been shown to downregulate the expression of genes involved in angiogenesis, such as VEGF and its receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cediranib have been observed to change over time. Cediranib is absorbed moderately slowly, with a half-life ranging from 12 to 35 hours . It is metabolized primarily by flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . Over time, Cediranib’s inhibitory effects on VEGF receptors lead to sustained anti-angiogenic activity, which is crucial for its therapeutic efficacy . Long-term exposure to Cediranib may result in the development of resistance mechanisms in tumor cells, necessitating combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of Cediranib vary with different dosages. Studies have shown that chronic administration of Cediranib at doses as low as 1.5 mg/kg/day can significantly inhibit tumor growth in various xenograft models . Higher doses of Cediranib have been associated with increased anti-tumor efficacy but also with a higher incidence of adverse effects, such as hypertension and gastrointestinal toxicity . These findings highlight the importance of optimizing Cediranib dosage to balance efficacy and safety in clinical settings .
Metabolic Pathways
Cediranib is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . These enzymes facilitate the biotransformation of Cediranib into its metabolites, which are primarily excreted in feces . The metabolic pathways of Cediranib are crucial for its clearance from the body and influence its pharmacokinetic properties . Understanding these pathways is essential for predicting drug interactions and optimizing Cediranib dosing regimens .
Transport and Distribution
Cediranib is transported and distributed within cells and tissues through various mechanisms. It binds to serum albumin and α1-acid glycoprotein, with approximately 95% of Cediranib in human plasma being protein-bound . These transport mechanisms are critical for Cediranib’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Cediranib is influenced by its interactions with cellular transporters and binding proteins. Cediranib has been shown to localize primarily in the cytoplasm, where it exerts its inhibitory effects on VEGF receptors . Additionally, Cediranib’s interaction with P-glycoprotein and other efflux transporters can affect its accumulation in specific cellular compartments, such as the nucleus and mitochondria . Understanding Cediranib’s subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic use .
准备方法
西地尼布的合成涉及多个关键步骤。 主要的合成路线之一包括6-甲氧基-7-(3-吡咯烷-1-基-丙氧基)-3,4-二氢喹唑啉-4-酮与4-氟-5-羟基-2-甲基吲哚之间的缩合反应 . 该反应通常在受控条件下进行,以确保最终产物的产率和纯度高。 工业生产方法侧重于优化这些反应条件,以提高产品质量和原子经济性 .
化学反应分析
西地尼布经历各种化学反应,包括:
氧化: 西地尼布在特定条件下可以被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以修饰西地尼布内的官能团,可能改变其药理特性。
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能导致形成羟基化衍生物,而取代反应可能导致西地尼布的各种取代类似物 .
作用机制
西地尼布通过抑制血管内皮生长因子受体酪氨酸激酶发挥作用。 通过在这些受体处形成阻断,西地尼布限制了新血管的生长,而新血管对于支持肿瘤生长至关重要 . 这种抑制使肿瘤细胞缺乏营养,减缓或阻止其生长,并可能提高其他治疗的疗效 . 西地尼布的分子靶点包括血管内皮生长因子受体 1、2 和 3,这些受体在血管生成中起关键作用 .
相似化合物的比较
西地尼布通常与其他血管内皮生长因子受体抑制剂进行比较,例如:
贝伐单抗: 一种抑制血管内皮生长因子 A 的单克隆抗体。
舒尼替尼: 一种小分子,抑制多种受体酪氨酸激酶,包括血管内皮生长因子受体。
索拉非尼: 另一种小分子,靶向多种激酶,包括血管内皮生长因子受体。
西地尼布的独特之处在于其对血管内皮生长因子受体的强大效力和选择性,使其成为抗癌治疗的有希望的候选药物 . 其口服生物利用度和抑制所有三种血管内皮生长因子受体的能力使其区别于其他类似化合物 .
属性
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWYDDUDKYVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183035 | |
| Record name | Cediranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies. | |
| Record name | Cediranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
288383-20-0 | |
| Record name | Cediranib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288383-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cediranib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cediranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cediranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEDIRANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)
![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)
![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
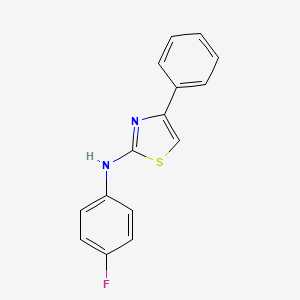
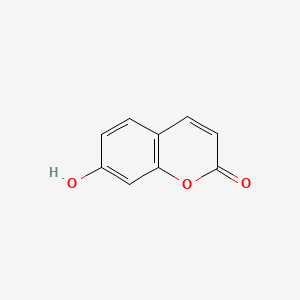
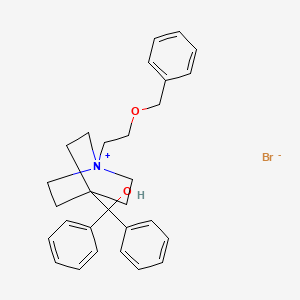
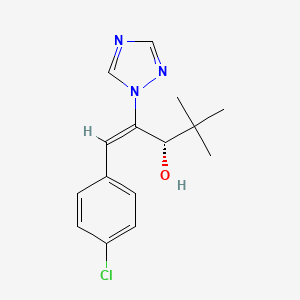
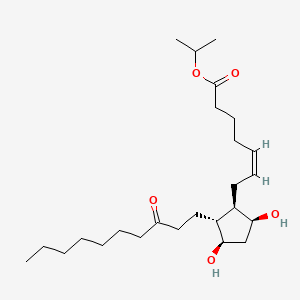
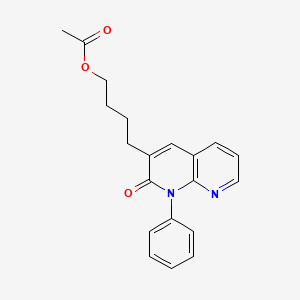
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
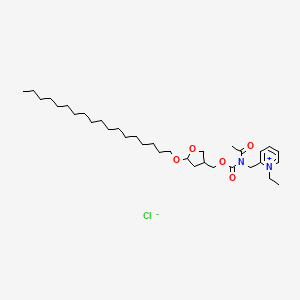
![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)
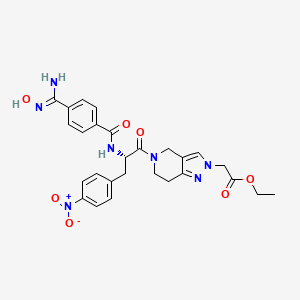
![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)
